![molecular formula C24H22FN5O3S2 B2431053 2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 913505-76-7](/img/structure/B2431053.png)
2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
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Description
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Heterocyclic compounds having quinazoline moiety have drawn immense attention owing to their significant biological activities .
Synthesis Analysis
Synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
The molecular structure of quinazoline comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have shown prominent inhibition activity against phytopathogenic bacteria .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid .Scientific Research Applications
- The compound has been investigated as a selective nonpeptide neurotensin receptor type 2 (NTS2) modulator . Neurotensin receptors play essential roles in neurotransmission, pain modulation, and neuroinflammation. By targeting NTS2, this compound may offer therapeutic potential for conditions related to the central nervous system.
Neurotensin Receptor Modulation
properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S2/c25-17-7-9-18(10-8-17)28-23-20-3-1-2-4-21(20)29-24(30-23)34-15-22(31)27-14-13-16-5-11-19(12-6-16)35(26,32)33/h1-12H,13-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUEYZCOKAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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